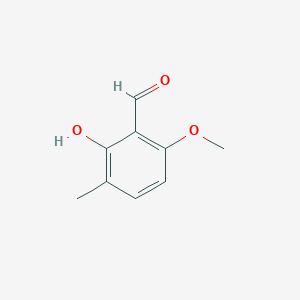

2-Hydroxy-6-methoxy-3-methylbenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

2-hydroxy-6-methoxy-3-methylbenzaldehyde |

InChI |

InChI=1S/C9H10O3/c1-6-3-4-8(12-2)7(5-10)9(6)11/h3-5,11H,1-2H3 |

InChI Key |

SYLRLQDOEPUPNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)C=O)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Hydroxy-6-methoxy-3-methylbenzaldehyde

The creation of 2-Hydroxy-6-methoxy-3-methylbenzaldehyde requires precise control over the substitution pattern on the benzene (B151609) ring to ensure the correct placement of the hydroxyl, methoxy (B1213986), methyl, and formyl groups.

While a definitive, high-yield multi-step synthesis pathway for 2-Hydroxy-6-methoxy-3-methylbenzaldehyde is not extensively documented in publicly available literature, a plausible route can be constructed based on established ortho-formylation reactions of phenols. A likely precursor for this synthesis is 2-methoxy-6-methylphenol.

The synthesis could proceed as follows:

Starting Material: The synthesis would commence with 2-methoxy-6-methylphenol, a commercially available substituted phenol (B47542).

Ortho-Formylation: The key step would be the introduction of a formyl group (-CHO) at the position ortho to the hydroxyl group. Several methods are available for the regioselective ortho-formylation of phenols. orgsyn.org

Purification: The final product, 2-Hydroxy-6-methoxy-3-methylbenzaldehyde, would then be isolated and purified using standard techniques such as column chromatography or recrystallization.

This proposed pathway leverages well-established reactions in organic synthesis to achieve the desired substitution pattern.

The primary challenge in synthesizing 2-Hydroxy-6-methoxy-3-methylbenzaldehyde lies in achieving the correct regiochemistry. The hydroxyl group is a strong ortho, para-directing group in electrophilic aromatic substitution. However, to obtain the target molecule, the formyl group must be introduced at the position ortho to the hydroxyl group and meta to the methoxy and methyl groups.

Several strategies have been developed for the selective ortho-formylation of phenols, which are critical for the synthesis of this compound. These methods often employ a chelating metal ion to direct the formylating agent to the ortho position.

One effective method involves the use of paraformaldehyde with magnesium dichloride and triethylamine (B128534) as a base. mdma.ch In this reaction, the magnesium ion is believed to coordinate with the phenolic oxygen, bringing the formylating species into close proximity to the ortho-position and thus favoring the formation of the ortho-substituted product. mdma.ch Alkyl and alkoxy substituents on the phenol ring are known to promote this formylation reaction, generally leading to high yields of the corresponding salicylaldehydes. orgsyn.org

Another approach is the Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium. While the classical Duff reaction can sometimes lead to a mixture of isomers, modifications, including the use of a copper catalyst, have been shown to improve ortho-selectivity. researchgate.net

The choice of the specific formylation method would be crucial in a successful synthesis to ensure the desired regioselectivity and to minimize the formation of unwanted isomers. researchgate.net

Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. In the context of benzaldehydes, electrochemical approaches have been explored for the oxidation of corresponding benzyl (B1604629) alcohols or toluenes. However, the direct electrochemical synthesis of 2-Hydroxy-6-methoxy-3-methylbenzaldehyde has not been specifically reported in the available scientific literature. The complexity of the substitution pattern and the potential for multiple reactive sites on the molecule could present challenges for a direct electrochemical approach without the development of highly specific catalysts and reaction conditions.

Derivatization and Analog Synthesis

The presence of reactive hydroxyl and aldehyde functional groups in 2-Hydroxy-6-methoxy-3-methylbenzaldehyde allows for a wide range of chemical modifications to produce various derivatives and analogs.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. byjus.comnih.gov The reaction of 2-Hydroxy-6-methoxy-3-methylbenzaldehyde with various primary amines would yield a corresponding series of Schiff base derivatives. This reaction is generally carried out by refluxing the aldehyde and the amine in an alcoholic solvent, often with a catalytic amount of acid. researchgate.net

The following table provides a representative, though not exhaustive, list of potential Schiff base derivatives that could be synthesized from 2-Hydroxy-6-methoxy-3-methylbenzaldehyde and various primary amines, based on known reactions of similar aldehydes.

| Amine Reactant | Potential Schiff Base Product Name |

| Aniline | 2-[(phenylimino)methyl]-6-methoxy-3-methylphenol |

| p-Toluidine | 2-[((4-methylphenyl)imino)methyl]-6-methoxy-3-methylphenol |

| 2-Aminopyridine | 2-methoxy-6-[((pyridin-2-yl)imino)methyl]-3-methylphenol |

| Hydrazine | 2-[(hydrazinylidene)methyl]-6-methoxy-3-methylphenol |

| Semicarbazide | 2-[(carbamoylhydrazinylidene)methyl]-6-methoxy-3-methylphenol |

This table is illustrative and based on the general reactivity of hydroxybenzaldehydes.

The phenolic hydroxyl group in 2-Hydroxy-6-methoxy-3-methylbenzaldehyde can undergo etherification and esterification reactions to produce a variety of analogs.

Etherification involves the conversion of the hydroxyl group into an ether. This can be achieved by reacting the compound with an alkyl halide in the presence of a base (Williamson ether synthesis). For example, reaction with methyl iodide in the presence of a base like potassium carbonate would yield 2,6-dimethoxy-3-methylbenzaldehyde. A study on the reductive etherification of substituted benzaldehydes has shown that compounds like 2-hydroxybenzaldehyde and 2-methoxybenzaldehyde (B41997) can be converted to their respective isopropyl ethers using a zirconium or hafnium catalyst in isopropanol. osti.gov

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative (like an acid chloride or anhydride) to form an ester. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield 2-formyl-3-methoxy-6-methylphenyl acetate (B1210297). A patented method describes the one-step oxidation and esterification of 2-hydroxy-3-methoxybenzaldehyde (B140153) to 2-hydroxy-3-methoxy-methyl benzoate (B1203000) using methanol, vanadium pentoxide, and hydrogen peroxide. google.com This suggests that similar transformations could be applied to 2-Hydroxy-6-methoxy-3-methylbenzaldehyde.

The following table illustrates potential ether and ester derivatives of 2-Hydroxy-6-methoxy-3-methylbenzaldehyde.

| Reagent | Reaction Type | Potential Product Name |

| Methyl iodide / Base | Etherification | 2,6-dimethoxy-3-methylbenzaldehyde |

| Benzyl bromide / Base | Etherification | 2-(benzyloxy)-6-methoxy-3-methylbenzaldehyde |

| Acetic anhydride / Base | Esterification | 2-formyl-3-methoxy-6-methylphenyl acetate |

| Benzoyl chloride / Base | Esterification | 2-formyl-3-methoxy-6-methylphenyl benzoate |

This table is illustrative and based on the general reactivity of phenols.

Mechanistic Investigations of Synthetic Routes

The kinetics and thermodynamics of reactions involving substituted benzaldehydes are influenced by the nature and position of the substituents on the aromatic ring. Studies on a range of hydroxy- and methoxy-substituted aromatic aldehydes under hydrothermal conditions have determined their reaction kinetics and product formation. acs.org The presence of hydroxyl groups can enhance the cleavage of the formyl group, while methoxy groups may undergo hydrolytic demethylation. acs.org

Pulse radiolysis studies on o-vanillin (2-hydroxy-3-methoxybenzaldehyde) have provided specific rate constants for its reactions with various radical species. The reaction with hydroxyl radicals proceeds primarily through addition to the aromatic ring, forming radical adducts. researchgate.net The rate coefficients for the reaction of o-vanillin with hydroxyl radicals, hydrated electrons, and hydrogen atoms have been determined, shedding light on the reactivity of the molecule's core structure. researchgate.net

Table 2: Reaction Rate Coefficients for o-Vanillin

| Reactant | Rate Coefficient (mol⁻¹ dm³ s⁻¹) |

| Hydroxyl radical (•OH) | (1.05 ± 0.1) × 10¹⁰ |

| Hydrated electron (eₐq⁻) | (3.5 ± 0.5) × 10⁹ |

| Hydrogen atom (H•) | (1.7 ± 0.2) × 10¹⁰ |

This table is interactive. Click on the headers to sort.

The selectivity of synthetic transformations involving 2-Hydroxy-6-methoxy-3-methylbenzaldehyde can be precisely controlled through the judicious choice of catalysts and reagents. For example, in the synthesis of complex molecules derived from substituted benzaldehydes, palladium catalysts are often employed for cross-coupling reactions. google.com

Advanced synthetic techniques such as halogen-metal exchange reactions, which use organometallic reagents like Grignard reagents or lithium diisopropylamide (LDA), allow for precise control over substitution patterns on the benzaldehyde (B42025) ring. The choice of solvent also plays a critical role; polar aprotic solvents can enhance the solubility of intermediates and stabilize charged transition states, while nonpolar solvents may be preferred for other reactions like bromination to minimize side products. In reactions such as the formation of esters from carboxylic acids and alcohols, acid catalysts are used, and the removal of water is necessary to shift the reaction equilibrium towards the product side. learncbse.inbyjus.com

The thermal stability and decomposition pathways of 2-Hydroxy-6-methoxy-3-methylbenzaldehyde are related to the strength of its chemical bonds, which can be quantified by bond dissociation energy (BDE). BDE is the standard enthalpy change required to break a bond homolytically, forming two radical species. wikipedia.orglibretexts.org The thermal decomposition of gaseous benzaldehyde and its substituted derivatives has been studied to understand the effect of substituents on their stability. rsc.orgrsc.org

Iii. Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure and Conformation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through various NMR experiments, it is possible to assign each proton and carbon atom to a specific position within the molecule, confirming the substitution pattern on the aromatic ring.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus. For a compound like 2-Hydroxy-6-methoxy-3-methylbenzaldehyde, the chemical shifts (δ) are influenced by the electron-donating effects of the hydroxyl, methoxy (B1213986), and methyl groups, and the electron-withdrawing effect of the aldehyde group.

Based on analyses of related compounds, such as 2-hydroxy-3-methylbenzaldehyde, a representative ¹H NMR spectrum in a solvent like CDCl₃ would be expected to show distinct signals. researchgate.net The hydroxyl proton (-OH) typically appears as a sharp singlet at a high chemical shift (around 11.0-11.5 ppm) due to strong intramolecular hydrogen bonding with the adjacent aldehyde oxygen. The aldehyde proton (-CHO) also presents as a singlet, typically in the 9.8-10.5 ppm region. The aromatic protons would appear between 6.5 and 7.5 ppm, with their splitting patterns revealing their positions relative to one another. The methoxy (-OCH₃) and methyl (-CH₃) groups would each produce a sharp singlet, expected around 3.8 ppm and 2.2 ppm, respectively. researchgate.net

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield (190-195 ppm). Aromatic carbons attached to oxygen are typically found between 150-165 ppm, while other aromatic carbons resonate in the 110-140 ppm range. The methoxy and methyl carbons would appear upfield, with expected shifts around 55-60 ppm and 15-20 ppm, respectively.

Representative NMR Data Based on Analog Compounds

| ¹H NMR Expected Chemical Shifts (ppm) | ¹³C NMR Expected Chemical Shifts (ppm) | ||

|---|---|---|---|

| Proton Type | Expected δ (ppm) | Carbon Type | Expected δ (ppm) |

| -OH (hydroxyl) | ~11.2 | -CHO (aldehyde) | ~193 |

| -CHO (aldehyde) | ~9.9 | C-OH | ~161 |

| Ar-H (aromatic) | 6.8 - 7.4 | C-OCH₃ | ~159 |

| -OCH₃ (methoxy) | ~3.8 | Ar-C (substituted) | 120 - 140 |

| -CH₃ (methyl) | ~2.2 | Ar-CH (unsubstituted) | 110 - 130 |

| -OCH₃ (methoxy) | ~56 | ||

| -CH₃ (methyl) | ~19 |

While 1D NMR suggests a structure, two-dimensional (2D) NMR experiments are required for unambiguous confirmation. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) map the connectivity between atoms.

COSY identifies proton-proton (¹H-¹H) couplings, which would confirm the relationship between adjacent aromatic protons.

HSQC correlates directly bonded proton-carbon pairs, definitively linking each aromatic proton signal to its corresponding carbon signal.

HMBC is crucial for establishing longer-range connectivity (typically over 2-3 bonds). It would be used to confirm the substitution pattern by showing correlations from the methyl protons to the adjacent aromatic carbons, and from the methoxy protons to the carbon atom at the 6-position.

In modern structural analysis, computational methods are often used alongside experimental work. By employing quantum mechanical calculations, researchers can predict the NMR chemical shifts for a proposed structure. Comparing these calculated shifts with the experimental data provides a powerful method for validating the structural assignment. No specific computational NMR studies for 2-Hydroxy-6-methoxy-3-methylbenzaldehyde were identified in the literature search.

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of substituted salicylaldehydes is often dominated by a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the aldehyde. nih.govresearchgate.net This interaction forms a stable six-membered ring, which contributes to the planarity of the molecule. researchgate.net

Representative Crystallographic Data for an Analog (2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde) nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.899 |

| b (Å) | 8.9184 |

| c (Å) | 7.5043 |

| β (°) | 94.098 |

| Dominant Interaction | Intramolecular O-H···O Hydrogen Bond |

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can have different physical properties, such as melting point and solubility. These differences arise from variations in the way molecules are arranged in the crystal lattice, leading to different intermolecular interactions and packing efficiencies. There is no information available regarding potential polymorphism for 2-Hydroxy-6-methoxy-3-methylbenzaldehyde.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Theoretical Correlation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. These methods probe the vibrational modes of a molecule, which are dependent on bond strengths, bond angles, and atomic masses. For 2-Hydroxy-6-methoxy-3-methylbenzaldehyde, specific vibrational frequencies can be correlated with its key functional groups: the hydroxyl (-OH), methoxy (-OCH₃), methyl (-CH₃), and aldehyde (-CHO) groups, as well as the vibrations of the benzene (B151609) ring.

The aromatic ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The methoxy and methyl groups would show characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the C-O-C bond in the methoxy group would also be present.

A comprehensive analysis would involve correlating the experimental IR and Raman spectra with theoretical calculations, often performed using Density Functional Theory (DFT). This approach allows for a more precise assignment of the observed vibrational bands to specific molecular motions.

Table 1: Predicted Prominent Vibrational Modes for 2-Hydroxy-6-methoxy-3-methylbenzaldehyde

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 |

| Aldehyde (-CHO) | C-H Stretch | ~2850 and ~2750 |

| C=O Stretch | 1650 - 1700 | |

| Aromatic Ring | C-H Stretch | > 3000 |

| C=C Stretch | 1450 - 1600 | |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2970 |

| C-O Stretch | 1000 - 1300 |

Note: The data in this table is based on general spectroscopic principles and data for analogous compounds, as specific experimental data for 2-Hydroxy-6-methoxy-3-methylbenzaldehyde was not found.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For 2-Hydroxy-6-methoxy-3-methylbenzaldehyde (C₉H₁₀O₃), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Upon ionization, the molecular ion can undergo a series of fragmentation reactions, providing a unique fingerprint for the molecule. While specific experimental mass spectral data for 2-Hydroxy-6-methoxy-3-methylbenzaldehyde has not been located in the reviewed literature, a predictive analysis of its fragmentation can be made based on the functional groups present.

Common fragmentation pathways for this type of molecule would likely involve:

Loss of a hydrogen atom: leading to a [M-1]⁺ peak, often from the aldehyde group.

Loss of the formyl radical (-CHO): resulting in a [M-29]⁺ fragment.

Loss of a methyl radical (-CH₃): from the methoxy or methyl group, producing a [M-15]⁺ ion.

Loss of a methoxy radical (-OCH₃): leading to a [M-31]⁺ fragment.

Alpha-cleavage adjacent to the carbonyl group or the aromatic ring.

The relative abundance of these fragment ions would provide valuable information for confirming the structure of the molecule. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, further confirming the elemental composition.

Table 2: Predicted Key Mass Spectrometry Fragments for 2-Hydroxy-6-methoxy-3-methylbenzaldehyde

| Fragment Ion | Proposed Loss | Predicted m/z |

|---|---|---|

| [C₉H₁₀O₃]⁺ | Molecular Ion | 166 |

| [C₉H₉O₃]⁺ | Loss of H | 165 |

| [C₈H₇O₃]⁺ | Loss of CH₃ | 151 |

| [C₈H₉O₂]⁺ | Loss of CHO | 137 |

Note: The m/z values in this table are predicted based on the molecular structure, as specific experimental mass spectrometry data for 2-Hydroxy-6-methoxy-3-methylbenzaldehyde was not found.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Systems

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The spectrum is typically presented as absorbance versus wavelength.

The structure of 2-Hydroxy-6-methoxy-3-methylbenzaldehyde contains a benzene ring substituted with an aldehyde, a hydroxyl, a methoxy, and a methyl group. These substituents, particularly the aldehyde and hydroxyl groups, act as chromophores and auxochromes, influencing the electronic transitions of the aromatic system. The conjugation of the aldehyde's carbonyl group with the benzene ring is expected to give rise to distinct absorption bands.

Specific experimental UV-Visible spectral data for 2-Hydroxy-6-methoxy-3-methylbenzaldehyde is not available in the public domain. However, based on its structure, one would anticipate observing characteristic absorption bands corresponding to:

π → π* transitions: These are typically high-intensity absorptions arising from the excitation of electrons within the aromatic π-system. The presence of substituents on the ring would cause a bathochromic (red) shift compared to unsubstituted benzene.

n → π* transitions: These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl and hydroxyl groups) to an anti-bonding π* orbital of the carbonyl group. This transition is often observed as a shoulder on the more intense π → π* band.

The solvent used for the analysis can also influence the position of the absorption maxima (λmax) due to solute-solvent interactions.

Table 3: Predicted UV-Visible Absorption Bands for 2-Hydroxy-6-methoxy-3-methylbenzaldehyde

| Transition Type | Chromophore | Predicted λmax Range (nm) |

|---|---|---|

| π → π* | Aromatic Ring / Conjugated System | 250 - 350 |

Note: The data in this table is predictive, based on the electronic structure of the molecule and data for similar aromatic aldehydes, as specific experimental UV-Visible data for 2-Hydroxy-6-methoxy-3-methylbenzaldehyde was not found.

Iv. Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the properties of molecules.

Geometry Optimization and Conformational Analysis

This process involves finding the arrangement of atoms in a molecule that results in the lowest possible energy. By identifying the most stable three-dimensional structure, researchers can understand the compound's preferred shape and how it might interact with other molecules. For benzaldehyde (B42025) derivatives, this often includes analysis of the orientation of the aldehyde and hydroxyl groups relative to the benzene (B151609) ring.

Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis

This analysis focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these orbitals reveals likely sites for nucleophilic and electrophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into the bonding and electronic delocalization within a molecule. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stability these interactions lend to the molecular structure.

Non-Linear Optical (NLO) Properties Prediction

Computational methods are also used to predict a molecule's potential for applications in optical technologies. This involves calculating properties like dipole moment, polarizability, and first-order hyperpolarizability, which indicate how a molecule's charge distribution responds to an external electric field. Molecules with significant NLO properties are of interest for materials science.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution on the surface of a molecule. It uses a color-coded scale to identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), offering a visual guide to the molecule's reactive behavior.

Molecular Dynamics Simulations

Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of a compound, such as its conformational changes and interactions with a solvent or other molecules, which are not captured by static quantum chemical calculations.

Despite the established utility of these computational techniques, specific research applying them to 2-Hydroxy-6-methoxy-3-methylbenzaldehyde could not be located. Consequently, detailed data tables and specific research findings for this particular compound cannot be provided at this time. Such studies have been conducted on structurally similar compounds like o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and other substituted benzaldehydes, but direct extrapolation of their results to 2-Hydroxy-6-methoxy-3-methylbenzaldehyde would be scientifically inappropriate.

Ligand-Protein Interactions and Binding Mode Prediction (e.g., Molecular Docking)

Currently, there are no specific molecular docking studies published in the searched scientific literature that detail the interaction of 2-Hydroxy-6-methoxy-3-methylbenzaldehyde with protein targets.

Computational studies on analogous compounds, such as derivatives of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde), frequently employ molecular docking to predict their binding affinity and interaction patterns with biological targets. researchgate.net This in silico technique models the interaction between a small molecule (ligand) and a macromolecule (protein) to determine the preferred binding orientation and estimate the strength of the interaction, often expressed as a binding energy score. researchgate.netnih.gov Such studies typically identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. nih.gov For future research, this methodology would be crucial in identifying potential protein targets for 2-Hydroxy-6-methoxy-3-methylbenzaldehyde and elucidating its mechanism of action at a molecular level.

Solvation Effects and Conformational Dynamics

There is no available research from the search results that specifically investigates the solvation effects or conformational dynamics of 2-Hydroxy-6-methoxy-3-methylbenzaldehyde.

V. Biological Activity and Mechanistic Research Excluding Clinical Human Trials and Safety

Antioxidant Properties and Mechanism of Action

No specific data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays for 2-Hydroxy-6-methoxy-3-methylbenzaldehyde has been published. These common assays are used to evaluate a compound's ability to scavenge free radicals, a key indicator of antioxidant activity.

While the antioxidant potency of phenolic compounds is generally linked to the presence and position of hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals, specific structure-activity relationship studies for 2-Hydroxy-6-methoxy-3-methylbenzaldehyde have not been reported. The influence of the methoxy (B1213986) and methyl groups at the C6 and C3 positions, respectively, on its antioxidant potential remains uninvestigated.

Antimicrobial Activity (In Vitro Studies)

There is a lack of published in vitro studies investigating the antimicrobial activity of 2-Hydroxy-6-methoxy-3-methylbenzaldehyde.

No data is available on the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of 2-Hydroxy-6-methoxy-3-methylbenzaldehyde against any specific bacterial strains, either Gram-positive or Gram-negative.

Similarly, research on the antifungal properties of this specific compound has not been documented in available scientific literature.

Due to the absence of primary antimicrobial data, no structure-activity relationship (SAR) studies have been conducted for 2-Hydroxy-6-methoxy-3-methylbenzaldehyde to elucidate how its chemical structure contributes to any potential antimicrobial effects.

Enzyme Inhibition Studies and Target Identification

The unique structural arrangement of 2-Hydroxy-6-methoxy-3-methylbenzaldehyde, featuring hydroxyl, methoxy, and methyl groups on a benzaldehyde (B42025) scaffold, suggests its potential to interact with various enzymatic targets. However, specific inhibitory data for this compound is not extensively documented in publicly available research. The potential for enzyme inhibition is often inferred from studies on compounds with similar functional groups.

Direct research on the lipoxygenase (LOX) inhibitory activity of 2-Hydroxy-6-methoxy-3-methylbenzaldehyde is not available. However, derivatives of its isomer, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), are being explored as potential inhibitors of enzymes like 12-lipoxygenase, which is implicated in various diseases. The therapeutic potential of such compounds highlights the importance of the substituted benzaldehyde core in designing enzyme inhibitors.

There is no direct evidence in the scientific literature to suggest that 2-Hydroxy-6-methoxy-3-methylbenzaldehyde is an inhibitor of pyruvate (B1213749) dehydrogenase kinase 1 (PDK-1) or lactate (B86563) dehydrogenase A (LDHA). While various small molecules are being investigated as inhibitors of these key metabolic enzymes in the context of cancer therapy, the activity of this particular benzaldehyde derivative has not been reported.

Specific studies on the modulation of proteases or other enzymes by 2-Hydroxy-6-methoxy-3-methylbenzaldehyde are currently unavailable. The broad screening of compound libraries against various enzyme classes is a common strategy for drug discovery, but the results of such screenings for this compound have not been published.

Anti-Cancer Research (In Vitro Cell Line Studies and Mechanistic Insights)

The potential of substituted benzaldehydes as anti-cancer agents is an active area of research. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and interfere with cellular signaling pathways.

While a broad range of substituted benzaldehydes have been evaluated for their cytotoxicity against various human cancer cell lines, specific IC50 data for 2-Hydroxy-6-methoxy-3-methylbenzaldehyde is not currently available in the scientific literature. Studies on related compounds, such as other hydroxy- and methoxy-substituted benzaldehydes, have shown that the nature, number, and position of substituents on the aromatic ring are critical for determining the level of cytotoxic activity. For instance, some benzyloxybenzaldehyde derivatives have been shown to be potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme linked to cancer cell growth, though without significant cytotoxicity on their own in the tested cell lines. The anticancer activity of benzaldehyde and its derivatives has been linked to the suppression of multiple signal pathways in cancer cells. However, without direct experimental data for 2-Hydroxy-6-methoxy-3-methylbenzaldehyde, it is not possible to provide a quantitative assessment of its cytotoxicity.

Apoptosis Induction Pathways

While direct evidence for apoptosis induction by 2-Hydroxy-6-methoxy-3-methylbenzaldehyde is not currently available in scientific literature, studies on analogous compounds with similar structural motifs, such as other hydroxylated and methoxylated benzaldehyde derivatives and chalcones, have demonstrated pro-apoptotic effects.

For instance, the chalcone (B49325) derivative, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) , has been shown to trigger apoptosis in human cancer cells. Research indicates that DMC's mechanism involves the mitochondria-dependent pathway. This is characterized by the downregulation of the anti-apoptotic protein Bcl-2, without a significant change in the expression of the pro-apoptotic protein Bax, thereby lowering the Bcl-2/Bax ratio and promoting cell death. researchgate.net

Another related compound, a resveratrol (B1683913) derivative designated as 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3) , has also been found to induce autophagic cell death and apoptosis in human lung cancer cells. Treatment with SM-3 led to characteristic apoptotic changes, including chromatin condensation and nuclear fragmentation. nih.gov

These findings in structurally related molecules suggest that the presence of hydroxyl, methoxy, and methyl groups on a phenyl ring system can be conducive to apoptosis induction, though further research is needed to confirm such activity for 2-Hydroxy-6-methoxy-3-methylbenzaldehyde.

Table 1: Apoptosis Induction by Compounds Structurally Related to 2-Hydroxy-6-methoxy-3-methylbenzaldehyde

| Compound | Cell Line(s) | Observed Apoptotic Pathways and Effects |

|---|---|---|

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | Human leukemia K562 cells | Downregulation of Bcl-2, leading to a reduced Bcl-2/Bax ratio. researchgate.net |

| 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3) | Human lung cancer cells (A549, H292, H460) | Induction of chromatin condensation and nuclear fragmentation. nih.gov |

Molecular Targets and Signaling Pathways

Direct molecular targets and signaling pathways for 2-Hydroxy-6-methoxy-3-methylbenzaldehyde have not been elucidated. However, research on the broader class of benzaldehydes and their derivatives has identified several key cancer-related signaling pathways that are affected.

Benzaldehyde itself has been shown to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. researchgate.net The mechanism for this broad inhibition is thought to be through the regulation of 14-3-3 family proteins, which are crucial signaling hubs that interact with various phosphorylated proteins within these pathways. researchgate.netresearchgate.net Specifically, benzaldehyde has been found to inhibit the interaction between the 14-3-3ζ isoform and its client proteins, thereby disrupting the oncogenic signals. ecancer.org

In the case of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) , its pro-apoptotic and cell cycle arrest activities in BEL-7402/5-FU cells are mediated through the PI3K/AKT pathway.

A resveratrol derivative, SM-3 , has been shown to target the mTOR/pAkt pathway, leading to the suppression of cancer stem cell markers and the induction of autophagic cell death in human lung cancer cells. nih.gov Furthermore, 2-hydroxy-4-methoxy benzoic acid (HMBA) , another related simple phenolic compound, has been demonstrated to induce apoptosis and autophagy in melanoma cells through the phosphorylation of ERK, p38, and JNK signaling proteins. phcog.com

Table 2: Molecular Targets and Signaling Pathways Modulated by Related Benzaldehyde Derivatives

| Compound | Molecular Target/Pathway | Cellular Outcome |

|---|---|---|

| Benzaldehyde | PI3K/AKT/mTOR, STAT3, NFκB, ERK (via 14-3-3ζ) | Inhibition of cancer cell signaling. researchgate.netecancer.org |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | PI3K/AKT pathway | Induction of apoptosis and G1 cell cycle arrest. |

| 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3) | mTOR/pAkt pathway | Suppression of cancer stem cell markers, induction of autophagic cell death. nih.gov |

| 2-hydroxy-4-methoxy benzoic acid (HMBA) | Phosphorylation of ERK, p38, and JNK | Induction of apoptosis and autophagy. phcog.com |

Other Noteworthy Biological Activities (Pre-clinical, Mechanistic)

Anti-inflammatory Pathways

There is no direct research on the anti-inflammatory properties of 2-Hydroxy-6-methoxy-3-methylbenzaldehyde. However, studies on other substituted benzaldehydes indicate potential anti-inflammatory activity through the modulation of key inflammatory pathways.

For example, 5-Bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB) has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The anti-inflammatory effects of BHMB were attributed to the inactivation of the ERK, p38, and NF-κB pathways. researchgate.net This compound suppressed the phosphorylation and degradation of IκB-α and inhibited the nuclear translocation of the p65 and p50 subunits of NF-κB. researchgate.net

The general class of flavonoids, which includes chalcones that are structurally related to benzaldehydes, are known to exert anti-inflammatory effects through various mechanisms, including the suppression of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comnih.gov

Receptor Binding and Activation

Specific receptor binding and activation studies for 2-Hydroxy-6-methoxy-3-methylbenzaldehyde are not available. However, the salicylaldehyde (B1680747) moiety, which is a core component of the target molecule, is known to be a reactive functional group that can interact with biological macromolecules.

Salicylaldehyde derivatives have been investigated for their ability to form reversible-covalent bonds with lysine (B10760008) residues in proteins. researchgate.net This interaction can lead to enhanced ligand affinity and biological activity. For example, incorporating a salicylaldehyde tag into an integrin-binding cyclopeptide resulted in a more potent ligand. researchgate.net

Furthermore, salicylanilide (B1680751) derivatives have been identified as potent and selective antagonists for the P2X1 receptor, an ATP-gated ion channel. elsevierpure.com These compounds were found to act as negative allosteric modulators, suggesting a binding site on the receptor that is distinct from the ATP binding site. elsevierpure.com The ability of salicylaldehyde derivatives to bind to anions has also been explored, with some tripodal salicylaldehyde derivatives showing a high binding affinity for acetate (B1210297) anions. mdpi.com

Metabolic Pathway Modulation (e.g., decomposition pathways of related compounds)

Direct metabolic studies on 2-Hydroxy-6-methoxy-3-methylbenzaldehyde have not been reported. However, insights into its potential decomposition can be drawn from studies on structurally similar natural compounds, such as atranol.

Atranol (2,6-Dihydroxy-4-methyl-benzaldehyde) and the related compound chloroatranol are known degradation products of atranorin (B1665829) and chloroatranorin, respectively. europa.eu These parent compounds are depsides found in lichens, such as oak moss. The decomposition process that releases atranol and chloroatranol can occur during the processing of oak moss for use in fragrance materials. europa.euresearchgate.net The presence and concentration of these decomposition products in final consumer products can depend on the specific oak moss absolute used and the degradation of the parent depsides within the product matrix. europa.eu The decomposition of char-forming phenolic polymers, which are structurally related, involves a complex series of reactions at elevated temperatures, leading to the evolution of various volatile products. nasa.gov

Vi. Potential Applications in Chemical Research and Material Science

Role as a Building Block in Organic Synthesis

2-Hydroxy-6-methoxy-3-methylbenzaldehyde serves as a versatile starting material in organic synthesis, providing a foundational structure for the construction of more complex chemical entities.

Precursor for Advanced Ligands and Metal Complexes

The inherent chelating ability of the hydroxyl and aldehyde or methoxy (B1213986) groups in derivatives of 2-Hydroxy-6-methoxy-3-methylbenzaldehyde makes it an excellent precursor for the synthesis of advanced ligands. These ligands, in turn, can coordinate with various metal ions to form stable metal complexes.

Derivatives of the closely related isomer, 2-hydroxy-3-methoxybenzaldehyde (B140153), have been extensively studied for this purpose. For instance, thiosemicarbazone derivatives of 2-hydroxy-3-methoxybenzaldehyde have been shown to act as tridentate ligands, coordinating with metal ions through their sulfur, nitrogen, and oxygen atoms. These ligands form stable complexes with a range of metals, including cobalt(III). The resulting cobalt complex exhibits a distorted octahedral geometry.

Similarly, isonicotinoylhydrazone derivatives of 2-hydroxy-3-methoxybenzaldehyde can form 1:1 metal-to-ligand complexes with ions like uranium(VI). The stability of such complexes is notable, with reported stability constants in the order of 2.08 × 10⁶.

While direct studies on 2-Hydroxy-6-methoxy-3-methylbenzaldehyde are limited, its structural similarity to these compounds suggests a strong potential for its use in creating a diverse array of ligands and corresponding metal complexes with unique stereochemical and electronic properties.

Scaffold for Complex Molecular Architectures

The multifunctional nature of 2-Hydroxy-6-methoxy-3-methylbenzaldehyde allows it to serve as a scaffold, or a core structural framework, for the assembly of more intricate and complex molecular architectures. The aldehyde group can readily undergo a variety of chemical transformations, such as condensation reactions, to build larger molecules.

For example, Schiff base condensation of the aldehyde with various amines can lead to the formation of larger, more complex structures. This approach has been utilized with the isomer 2-hydroxy-3-methoxybenzaldehyde to create polynuclear copper(II), manganese(II), and manganese(III) complexes. This demonstrates the principle of using such benzaldehyde (B42025) derivatives to construct elaborate, multi-metallic assemblies. The specific substitution pattern of 2-Hydroxy-6-methoxy-3-methylbenzaldehyde, with its additional methyl group, offers a unique steric and electronic profile that can be exploited to direct the assembly of novel supramolecular structures.

Application in Sensing and Analytical Methodologies

The ability of 2-Hydroxy-6-methoxy-3-methylbenzaldehyde derivatives to interact selectively with certain analytes, particularly metal ions, forms the basis of their application in the development of sensors and analytical methods.

Development of Chemosensors and Biosensors

Chemosensors are molecules that signal the presence of a specific chemical species through a detectable change, such as a change in color or fluorescence. Derivatives of hydroxy- and methoxy-substituted benzaldehydes have shown promise in this area.

For instance, Schiff base ligands derived from the condensation of 2-methoxybenzylamine (B130920) and 2,3-dihydroxybenzaldehyde (B126233) have been developed as colorimetric receptors. These molecules exhibit a visible color change in the presence of specific metal ions like Cu²⁺, Co²⁺, Fe²⁺, and Fe³⁺, allowing for their selective detection by the naked eye. Hydrazone derivatives have also been explored as chemosensors for anions like cyanide (CN⁻), where the interaction with the anion causes a distinct color change from colorless to yellow.

Given these examples with structurally similar compounds, it is plausible that derivatives of 2-Hydroxy-6-methoxy-3-methylbenzaldehyde could be designed to act as selective chemosensors for various ions and small molecules.

Spectrophotometric Determination in Research Contexts

Spectrophotometry is a widely used analytical technique that measures the absorption of light by a chemical substance. Derivatives of 2-Hydroxy-6-methoxy-3-methylbenzaldehyde can act as chromophoric reagents, forming colored complexes with metal ions, which can then be quantified using spectrophotometry.

Derivatives of the isomer 2-hydroxy-3-methoxybenzaldehyde have been successfully employed for the sensitive and selective spectrophotometric determination of a variety of metal ions.

| Metal Ion | Derivative of 2-hydroxy-3-methoxybenzaldehyde | Wavelength of Maximum Absorbance (λmax) |

| Gold(III) | Thiosemicarbazone | 385 nm |

| Indium(III) | Thiosemicarbazone | 385 nm |

| Uranium(VI) | Isonicotinoylhydrazone | 374 nm |

These methods are often characterized by their simplicity, speed, and high sensitivity, with Beer's law being obeyed over a significant concentration range. For example, in the determination of gold(III), the method is viable in the range of 0.49–8.37 µg/mL. The development of derivative spectrophotometry, which measures the first or second derivative of the absorbance spectrum, can further enhance the sensitivity and selectivity of these methods.

Advanced Materials and Optoelectronic Applications

While the direct application of 2-Hydroxy-6-methoxy-3-methylbenzaldehyde in advanced materials and optoelectronics is not yet widely reported, the structural motifs present in this molecule are found in compounds with interesting material properties. The aromatic ring system, combined with the electron-donating and -withdrawing groups, can give rise to unique optical and electronic behaviors.

Research into related compounds suggests potential avenues for exploration. For example, the incorporation of similar molecular structures into larger polymeric or crystalline frameworks could lead to the development of new materials with applications in areas such as:

Nonlinear Optics: Materials that interact with light in a nonlinear fashion, which is crucial for applications in lasers and optical communications.

Organic Light-Emitting Diodes (OLEDs): The luminescent properties of metal complexes derived from such ligands could be harnessed in the development of emissive layers in OLEDs.

Molecular Switches: The potential for conformational changes upon external stimuli (like light or the binding of an analyte) could be explored for the creation of molecular-level switches.

Further research is needed to synthesize and characterize materials based on 2-Hydroxy-6-methoxy-3-methylbenzaldehyde to fully understand and exploit their potential in these advanced applications.

Polymerization and Macromolecular Architectures

There is no available research on the use of 2-Hydroxy-6-methoxy-3-methylbenzaldehyde as a monomer for polymerization or in the creation of macromolecular architectures. Studies on related compounds, such as the oxidative polycondensation of 4-hydroxybenzaldehyde (B117250) and the synthesis of terpolymers from p-hydroxybenzaldehyde oxime, have been documented. researchgate.netorientjchem.orgresearchgate.net These studies demonstrate that the benzaldehyde moiety can be a viable component in polymer synthesis. However, the specific reactivity of 2-Hydroxy-6-methoxy-3-methylbenzaldehyde in polymerization reactions, and the properties of any potential resulting polymers, have not been investigated. Factors such as the steric hindrance from the methyl and methoxy groups at the 3 and 6 positions could significantly influence its polymerizability, but without dedicated research, any such effects remain speculative.

Vii. Conclusion and Future Research Directions

Summary of Key Findings and Contributions

Research into 2-Hydroxy-6-methoxy-3-methylbenzaldehyde, a substituted salicylaldehyde (B1680747), has established its role as a versatile synthetic intermediate and a compound of interest for its biological activities. Salicylaldehyde derivatives, in general, are recognized for their potential in medicinal chemistry, often serving as precursors for the synthesis of Schiff bases, hydrazones, and other heterocyclic compounds with notable therapeutic properties. mdpi.comresearchgate.net The introduction of methoxy (B1213986) and methyl groups on the salicylaldehyde scaffold influences the molecule's electronic properties and steric profile, which in turn can modulate its reactivity and biological efficacy.

Key contributions in the study of this compound and its analogs include the development of synthetic pathways to create derivatives with enhanced pharmacological characteristics. For instance, the strategic placement of a methoxy group has been shown to lead to derivatives with potent antiproliferative effects. mdpi.com Furthermore, metal complexes involving substituted salicylaldehydes have demonstrated significant biological activities, including interactions with DNA and antioxidant capabilities, highlighting the importance of this class of compounds in the design of new therapeutic agents. mdpi.comnih.gov

Unexplored Research Avenues and Challenges

Despite the progress made, several research avenues concerning 2-Hydroxy-6-methoxy-3-methylbenzaldehyde remain underexplored. A primary area for future investigation is the comprehensive evaluation of its own biological profile. While many studies focus on its derivatives, the intrinsic bioactivity of the parent molecule is not extensively documented. A systematic screening against a wide range of biological targets, including various microbial strains and cancer cell lines, could reveal novel therapeutic potential.

Another challenge lies in the optimization of its synthesis. While methods for preparing substituted benzaldehydes exist, developing more efficient, scalable, and environmentally friendly synthetic routes is an ongoing need in contemporary organic chemistry. acs.org Furthermore, a deeper understanding of its metabolic fate and pharmacokinetic profile is crucial for any potential pharmaceutical development.

A significant unexplored area is the investigation of its role in materials science. The structural motifs present in 2-Hydroxy-6-methoxy-3-methylbenzaldehyde could be leveraged for the design of novel polymers, sensors, or fluorescent probes. For example, salicylaldehyde itself has been studied for the selective detection of metal ions like zinc. researchgate.net

Opportunities for Interdisciplinary Research and Methodological Advancement

The study of 2-Hydroxy-6-methoxy-3-methylbenzaldehyde presents numerous opportunities for interdisciplinary collaboration. A particularly promising area is the synergy between synthetic chemistry and computational modeling. In silico studies, such as molecular docking and density functional theory (DFT) calculations, can provide valuable insights into the compound's reactivity, electronic properties, and potential interactions with biological targets. biocrick.comresearchgate.net This computational guidance can rationalize experimental findings and aid in the design of more potent and selective derivatives.

Methodological advancements in analytical chemistry could also be applied to further characterize this compound and its reaction products. The development of highly sensitive chromatographic techniques could be beneficial for purity analysis and for studying its behavior in complex biological systems. researchgate.net

There is also potential for research at the intersection of organic synthesis and nanotechnology. The compound or its derivatives could be functionalized onto nanoparticles to create targeted drug delivery systems or novel catalytic materials. The exploration of its coordination chemistry with a broader range of metal ions could also lead to new complexes with unique magnetic, optical, or catalytic properties. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.